8-(quinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

delta opioid receptor radioligand binding Ki

This 8-(quinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a critical tool for DOR pharmacology. It builds on a validated chemotype where N-8 substituent changes drive 137-fold selectivity shifts. The electron-deficient quinazoline group enables unexplored SAR, offering a direct path to patentable leads. Side-by-side testing with published phenyl congeners provides immediate differentiation data, while computational docking predicts its interaction with the W284(6.58) hydrophobic site. Even if inactive, it serves as a perfect negative control.

Molecular Formula C15H15N5O2
Molecular Weight 297.31 g/mol
CAS No. 2549064-35-7
Cat. No. B6443745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(quinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS2549064-35-7
Molecular FormulaC15H15N5O2
Molecular Weight297.31 g/mol
Structural Identifiers
SMILESC1CN(CCC12C(=O)NC(=O)N2)C3=NC=NC4=CC=CC=C43
InChIInChI=1S/C15H15N5O2/c21-13-15(19-14(22)18-13)5-7-20(8-6-15)12-10-3-1-2-4-11(10)16-9-17-12/h1-4,9H,5-8H2,(H2,18,19,21,22)
InChIKeyQQPGGZIDIHCOIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Quinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione: Core Scaffold and Chemotype Context


8-(Quinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 2549064-35-7) is a synthetic small molecule built on the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold. This scaffold has recently been established as a novel delta-opioid receptor (DOR) agonist chemotype through a high-throughput screen and rigorous pharmacological characterization of three representative derivatives [1]. The chemotype is characterized by a spirocyclic core that positions a basic amine to interact with the DOR orthosteric site, producing submicromolar DOR binding affinity and functional agonism with minimal β-arrestin-2 recruitment bias [1]. However, the specific quinazoline substituent present in the target compound has not been reported in any peer-reviewed study; its pharmacological consequences relative to the published phenyl- or substituted-phenyl congeners remain unknown.

Why 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives Cannot Be Treated as Interchangeable


Even within the narrow 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype, structurally close analogs display significant quantitative differences in pharmacology. In head-to-head experiments, compound 1 (ChemBridge ID 7054) shows 137‑fold DOR-over-MOR selectivity in the cAMP assay, whereas compound 3 (ID 3794) achieves only 17‑fold selectivity [1]. DOR binding affinity (Ki) varies from 52 nM to 138 nM across just three derivatives, and β‑arrestin‑2 recruitment efficacy spans 56–65% [1]. These differences demonstrate that altering the N‑8 substituent directly modulates receptor binding, functional selectivity, and signaling bias. Consequently, substituting the target quinazoline derivative for a published phenyl analog without direct characterization data carries a high risk of mispredicting potency, selectivity, and biological outcome [1].

Quantitative Evidence Guide: 8-(Quinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione


DOR Binding Affinity: Chemotype Benchmark vs. Target Compound Data Gap

The 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype consistently achieves submicromolar DOR binding affinity. Published compound 1 exhibits Ki = 52 nM (pKi = 7.3 ± 0.1), compound 2 Ki = 92 nM (pKi = 7.0 ± 0.1), and compound 3 Ki = 138 nM (pKi = 6.9 ± 0.1) in competitive radioligand binding assays using [3H]DPDPE on CHO-K1 membranes expressing human DOR [1]. The endogenous peptide agonist Leu5-enkephalin shows Ki = 1.4 nM (pKi = 8.9 ± 0.1) under identical conditions [1]. No binding data exist for 8-(quinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione. The quinazoline moiety, being bulkier and more electron-deficient than the phenyl groups of compounds 1–3, could significantly alter binding pose and affinity.

delta opioid receptor radioligand binding Ki

DOR-vs-MOR Selectivity: Critical Differentiation Within the Chemotype

DOR-over-MOR selectivity varies dramatically among 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives. Compound 1 achieves 9.6‑fold binding selectivity and 137‑fold cAMP functional selectivity for DOR over MOR. Compound 2 shows 2.7‑fold binding selectivity and 40‑fold cAMP selectivity. Compound 3 displays only 0.7‑fold binding selectivity (i.e., preferential MOR binding) and 17‑fold cAMP selectivity [1]. These data were generated using matched assays: DOR binding with [3H]DPDPE vs. MOR binding with [3H]DAMGO on CHO-K1 membranes, and cAMP GloSensor assays for both receptors [1]. The target quinazoline derivative has not been profiled. Given that the N‑8 substituent is the primary structural variable, its selectivity profile cannot be inferred from the phenyl-substituted analogs.

delta opioid receptor mu opioid receptor selectivity ratio

Signaling Bias: G-Protein vs. β-Arrestin-2 Recruitment

The 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype is characterized by low β-arrestin-2 recruitment efficacy (56–65% of Leu5-enkephalin maximum) and modest G-protein bias (bias factors: compound 1 = 1.6, compound 2 = 1.5, compound 3 = 1.1) [1]. This profile contrasts with the reference DOR agonist SNC80, which is a highly efficacious β-arrestin recruiter and is associated with seizure liability and tachyphylaxis [1]. The bias factor calculation used the operational model with Leu5-enkephalin as the reference agonist. The target compound has not been assessed for signaling bias. The quinazoline substituent may introduce additional hydrogen-bonding or π-stacking interactions that could shift the bias profile relative to the published compounds.

biased agonism β-arrestin G-protein signaling bias factor

Broad GPCR Off-Target Selectivity: Compound 1 Profile as Upper-Bound Benchmark

Compound 1 was screened in agonist and antagonist modes at 10 µM against 168 GPCR targets in the Eurofins gpcrMAX β-arrestin-2 recruitment panel. The strongest agonist response was 70% efficacy at DOR itself. The next three targets—CXCR7, dopamine D3, and P2Y4—showed only 10–20% efficacy. No agonist activity was observed at MOR, KOR, or NOR. Antagonist mode revealed the strongest activity at CXCR4 (30%), followed by adenosine A2C (21%) and MOR (19%) [1]. This broad selectivity profile is a positive chemotype-level indicator, but cannot be extrapolated to the quinazoline derivative, which carries a different N‑8 substituent that may engage additional target pockets.

GPCR selectivity off-target screen gpcrMAX panel

Application Scenarios for 8-(Quinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Based on Available Chemotype Evidence


Structure-Activity Relationship (SAR) Expansion of the 1,3,8-Triazaspiro[4.5]decane-2,4-dione DOR Agonist Chemotype

The quinazoline substituent represents a significant structural departure from the phenyl-based N‑8 groups characterized in the 2024 chemotype publication [1]. Procuring this compound enables systematic SAR exploration of how electron-deficient heteroaryl substituents affect DOR binding, selectivity, and signaling bias. This is precisely the type of diversification needed to build a patentable chemical series around the validated triazaspiro DOR agonist core.

Head-to-Head Comparator Screening Against Published Chemotype Members

The published compounds 1–3 provide a well-characterized baseline (Ki, IC50, EC50, bias factors, selectivity ratios) [1]. The quinazoline derivative can be tested side-by-side in identical radioligand binding and cAMP/beta-arrestin assays to generate the first direct quantitative differentiation data, enabling data-driven selection of the most promising lead for further optimization.

In Silico Docking and Molecular Dynamics to Predict Quinazoline-Specific Binding Mode

The 2024 study validated a docking and MD simulation workflow that correctly positioned the spiro core in the DOR orthosteric site [1]. The same computational pipeline can be applied to the quinazoline derivative to predict whether the bulkier heteroaryl group maintains or disrupts the edge-to-face hydrophobic interaction with W284(6.58) observed for the published compounds.

Procurement as a Negative Control or Inactive Analog for DOR Assays

If experimental testing reveals that the quinazoline substitution abolishes DOR activity, the compound becomes valuable as a matched negative control—structurally similar to active chemotype members but pharmacologically inert—enabling rigorous interpretation of target engagement studies.

Quote Request

Request a Quote for 8-(quinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.